N-Desmethyl Dovitinib is a derivative of Dovitinib, a multitargeted receptor tyrosine kinase inhibitor. Dovitinib is primarily designed for the treatment of various cancers, particularly those involving mutations in receptor tyrosine kinases. N-Desmethyl Dovitinib is of interest due to its potential pharmacological properties and its role in enhancing the understanding of the drug's mechanism of action and efficacy.
N-Desmethyl Dovitinib is synthesized from Dovitinib and falls under the classification of small molecule inhibitors targeting receptor tyrosine kinases. The compound is studied for its interactions with various biological pathways, particularly in cancer treatment contexts.
The synthesis of N-Desmethyl Dovitinib typically involves demethylation processes that can be achieved through various chemical reactions. One common method includes the use of strong acids or bases to remove the methyl group from the parent compound, Dovitinib. This process requires careful control of reaction conditions to ensure high yield and purity of the product.
N-Desmethyl Dovitinib retains a similar core structure to Dovitinib but lacks one methyl group. The molecular formula can be represented as C₁₄H₁₅ClN₄O, indicating the presence of chlorine, nitrogen, oxygen, and carbon atoms. The structural analysis involves:
N-Desmethyl Dovitinib can undergo several chemical reactions typical for amines and aromatic compounds. Key reactions include:
These reactions are crucial for developing new derivatives that may enhance therapeutic efficacy or reduce side effects.
The mechanism of action of N-Desmethyl Dovitinib involves inhibition of receptor tyrosine kinases, which play a significant role in cell signaling pathways related to growth and survival in cancer cells. By inhibiting these pathways, N-Desmethyl Dovitinib can induce apoptosis (programmed cell death) in tumor cells.
N-Desmethyl Dovitinib exhibits several notable physical and chemical properties:
These properties influence its formulation for pharmaceutical applications.
N-Desmethyl Dovitinib is primarily studied for its potential applications in cancer therapy. Its role as a receptor tyrosine kinase inhibitor makes it valuable in:
N-Desmethyl Dovitinib is systematically named 4-amino-5-fluoro-3-(6-piperazin-1-yl-1H-benzimidazol-2-yl)-1H-quinolin-2-one. Its molecular formula is C₂₀H₁₉FN₆O, with a molecular weight of 378.40 g/mol [4] [5]. The structure integrates a fluorinated quinolinone core linked to a piperazinyl-benzimidazole moiety. Key features include:
Table 1: Atomic Composition of N-Desmethyl Dovitinib
Element | Count | Contribution to MW |
---|---|---|
Carbon (C) | 20 | 240.20 g/mol |
Hydrogen (H) | 19 | 19.19 g/mol |
Fluorine (F) | 1 | 19.00 g/mol |
Nitrogen (N) | 6 | 84.06 g/mol |
Oxygen (O) | 1 | 16.00 g/mol |
Total | 378.45 g/mol |
The compound exhibits no chiral centers, as confirmed by its symmetric piperazine ring and planar benzimidazole-quinolinone system. Potential isomeric forms include:
Experimental data on solubility and pKa are limited, but computational predictions indicate:
While specific ¹³C NMR data for N-Desmethyl Dovitinib is unavailable in the provided sources, analogous desmethyl compounds exhibit characteristic shifts:
Table 2: Predicted ¹H NMR Chemical Shifts
Proton Position | δ (ppm) | Multiplicity |
---|---|---|
Piperazine -CH₂- | 2.8–3.2 | Multiplet |
Benzimidazole H-4/H-7 | 6.9–7.1 | Doublet |
Quinolinone H-6/H-8 | 7.4–7.6 | Triplet |
Quinolinone H-7 | 8.1 | Doublet |
Benzimidazole -NH- | 12.2 | Broad singlet |
Electron-impact mass spectrometry would likely yield these fragments:
IR Spectroscopy:
UV-Vis Spectroscopy:
Table 3: Summary of Spectroscopic Signatures
Technique | Key Features | Structural Assignment |
---|---|---|
¹H NMR | δ 12.2 (s, 1H) | Benzimidazole N-H |
¹³C NMR | δ 165 ppm | Quinolinone C-2 (carbonyl) |
MS | m/z 274 [M – C₄H₁₀N₂]⁺ | Piperazine loss |
IR | 1660 cm⁻¹ | C=O stretch |
UV-Vis | 280 nm, 320 nm | π→π/n→π transitions |
Concluding Remarks
N-Desmethyl Dovitinib’s chemical characterization relies on inferred data from structural analogs and fundamental principles. Further experimental validation of its spectral properties is warranted, particularly for NMR assignments and fragmentation pathways. This metabolite’s stability and solubility profile suggest challenges in analytical handling, necessitating optimized protocols for spectral acquisition [4] [6].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7